molecular formula C4H6O4 B118229 D-Erythronolactone CAS No. 15667-21-7

D-Erythronolactone

Cat. No.: B118229
CAS No.: 15667-21-7
M. Wt: 118.09 g/mol
InChI Key: SGMJBNSHAZVGMC-PWNYCUMCSA-N
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Description

Erythrono-1, 4-lactone, also known as erythronate g-lactone, belongs to the class of organic compounds known as gamma butyrolactones. Gamma butyrolactones are compounds containing a gamma butyrolactone moiety, which consists of an aliphatic five-member ring with four carbon atoms, one oxygen atom, and bears a ketone group on the carbon adjacent to the oxygen atom. Erythrono-1, 4-lactone is very soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, erythrono-1, 4-lactone is primarily located in the cytoplasm.
Erythrono-1,4-lactone is a butan-4-olide that is dihydrofuran-2-one substituted at C-3 and C-4 by hydroxy groups (the 3R,4R-diastereomer). It is a butan-4-olide and a diol.

Properties

IUPAC Name

(3R,4R)-3,4-dihydroxyoxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O4/c5-2-1-8-4(7)3(2)6/h2-3,5-6H,1H2/t2-,3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGMJBNSHAZVGMC-PWNYCUMCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(=O)O1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H](C(=O)O1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90935493
Record name 3,4-Dihydroxyoxolan-2-onato(3-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90935493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Erythrono-1,4-lactone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000349
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

15667-21-7, 17675-99-9
Record name 3,4-Dihydroxyoxolan-2-onato(3-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90935493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Erythrono-1,4-lactone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000349
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of D-Erythronolactone?

A1: this compound has the molecular formula C4H6O4 and a molecular weight of 118.09 g/mol.

Q2: What is the structure of this compound?

A2: this compound is a four-carbon lactone (cyclic ester) with a hydroxyl group at the C2 and C3 positions.

Q3: Are there any spectroscopic data available for this compound?

A3: While specific spectroscopic data is not extensively discussed in the provided abstracts, common characterization techniques like Nuclear Magnetic Resonance (NMR) and X-ray crystallography are frequently mentioned. For instance, X-ray crystallography was used to confirm the relative configuration of tert-butyl 2-deoxy-4,5-O-isopropylidene-D-gluconate, a derivative synthesized using this compound as a starting material [].

Q4: Why is this compound considered a valuable starting material in organic synthesis?

A4: Its simple structure, inherent chirality, and multiple reactive sites make this compound a versatile building block. It allows for the introduction of stereochemical complexity and functional group diversity in synthesized molecules.

Q5: Can you provide some examples of how this compound is used in the synthesis of complex molecules?

A5: this compound serves as a key starting material for synthesizing various compounds, including:

  • (-)-Swainsonine and (-)-8-epi-swainsonine: These were synthesized using this compound-derived enantiopure α,β-dialkoxy N-tert-butanesulfinylimines, employing allenylzinc or allenyl lithio cyanocuprate reagents [].
  • Kedarcidin chromophore: An enantioselective synthesis of its proposed structure was achieved starting from 2,3-O-isopropylidene-D-erythronolactone [].
  • Both enantiomers of endo-brevicomin and its 7-vinyl analogues: These were successfully synthesized using this compound and 2,3-O-isopropylidene-L-erythrose [, ].
  • Thiazole analogues of the immunosuppressive agent (1R,2S,3R)-2-acetyl-4(5)-(1,2,3,4-tetrahydroxybutyl)imidazole: The synthesis involved condensation reactions of metallated thiazoles with this compound derivatives [].
  • Optically Pure Methyl D-erythro-2,3-dihydroxybutanoate: Synthesized from this compound through a two-step process involving lactone ring-opening and reductive debromination [].

Q6: Are there any specific reactions where this compound displays unique reactivity?

A6: Yes, one interesting example is its reaction with hydriodic acid. Unlike other aldonolactones that predominantly yield γ-alkanolactones, this compound uniquely produces 3-iodo-n-butanoic acid [].

Q7: How does the stereochemistry of this compound influence its reactivity and the stereochemical outcome of reactions?

A7: The chiral centers in this compound direct the approach of reagents, often leading to diastereoselective transformations. This is evident in the synthesis of compounds like (-)-swainsonine [] and epi-muricatacin [], where high diastereoselectivity is achieved.

Q8: Are there instances where achieving high stereoselectivity with this compound-based reactions poses a challenge?

A8: Yes, certain reactions may not exhibit inherent high stereoselectivity. For example, in the preparation of intermediates for fluorinated lignans, the conjugate addition of 3-Fluorofuran-2(5H)-one, derived from this compound, with arene-carboxaldehyde dithioacetals resulted in a mixture of diastereoisomers [].

Q9: Does this compound itself possess any known biological activity?

A9: While this compound itself may not have potent direct biological activity, its derivatives exhibit interesting properties. For example, eritadenine, synthesized from this compound, displays hypocholesterolemic effects [].

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